molecular formula C20H29NO4S2 B1681539 Sch 42495 CAS No. 136511-43-8

Sch 42495

カタログ番号: B1681539
CAS番号: 136511-43-8
分子量: 411.6 g/mol
InChIキー: ZVQXPUMRSJGLSF-MSOLQXFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SCH-42495: は経口投与可能な中性メタロエンドペプチダーゼ(NEP)阻害剤です。 これは降圧効果を示し、SCH-42354 のエチルエステルプロドラッグです 。NEPはCD10としても知られており、ペプチドを切断することによってペプチドレベルを調節する重要な役割を果たしています。ここでは、その調製方法、化学反応、研究用途、作用機序、および類似化合物との比較について考察します。

準備方法

SCH-42495 の合成経路には、前駆体であるSCH-42354 から変換することが含まれます。 後者は、in vitroでロイシンエンケファリンと心房性ナトリウム利尿因子(ANF)の加水分解を選択的に阻害します 。工業生産方法は異なる場合がありますが、経口投与可能なエチルエステル形態は投与を容易にします。

化学反応の分析

    反応: は、加水分解、酸化、還元など、さまざまな反応を起こす可能性があります。

    一般的な試薬および条件: 特定の試薬および条件は、目的の変換によって異なります。たとえば、

    主な生成物: 加水分解により、の活性型が生成され、NEPを阻害します。

4. 科学研究の応用

SCH-42495: は、次のような用途があります。

科学的研究の応用

Cardiovascular Research

SCH 42495 has demonstrated significant antihypertensive effects, making it valuable for studying blood pressure regulation. It inhibits the hydrolysis of peptides involved in blood pressure control, particularly atrial natriuretic factor (ANF), which plays a crucial role in fluid balance and blood pressure modulation. Studies have shown that this compound effectively reduces blood pressure in hypertensive models by delaying the catabolism of ANF, thereby enhancing its biological activity.

Pulmonary Hypertension

Research indicates that this compound can reduce pulmonary vascular remodeling and ventricular hypertrophy in hypoxic rat models. This suggests its potential utility in treating pulmonary hypertension, a condition characterized by elevated blood pressure in the pulmonary arteries.

Heart Failure Management

Given its mechanism of action as a neutral endopeptidase inhibitor, this compound may also be beneficial in managing heart failure. By potentiating the effects of natriuretic peptides, it could improve outcomes for patients with heart failure, particularly those with preserved ejection fraction.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound have been studied to understand its bioavailability and metabolic pathways. It is metabolized to its active form, SCH 42354, which is responsible for its pharmacological effects. Understanding these pathways is critical for optimizing dosing regimens and therapeutic efficacy .

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds that also target similar pathways:

Compound NameTypeKey Features
SCH 42354Neutral Endopeptidase InhibitorParent compound; less active than this compound
(R)-SCH 42495EnantiomerLess active enantiomer; potential for stereoselectivity studies
SacubitrilNeprilysin InhibitorUsed in heart failure treatment; combines with valsartan for enhanced effect
OmapatrilatDual Endopeptidase InhibitorInhibits neprilysin and angiotensin-converting enzyme; broader action on cardiovascular system

This compound stands out due to its specific mechanism as a neutral endopeptidase inhibitor, differentiating it from other compounds targeting different pathways involved in blood pressure regulation.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various experimental settings:

  • Antihypertensive Studies : In a controlled study involving hypertensive rats, administration of this compound resulted in significant reductions in systolic blood pressure within hours of administration, demonstrating its rapid action as an antihypertensive agent .
  • Pulmonary Hypertension Models : Another study highlighted its effectiveness in reducing right ventricular hypertrophy and pulmonary arterial pressure in hypoxic models, indicating potential applications in treating pulmonary hypertension.
  • Pharmacokinetic Evaluations : Clinical pharmacokinetic studies have validated methods for measuring plasma concentrations of this compound and its metabolites, providing insights into its absorption and elimination profiles .

作用機序

    標的: はNEPを阻害し、ペプチドの分解を防ぎます。

    経路: ペプチドを保護することで、血圧と血管リモデリングに関連するシグナル伝達経路を調節します。

類似化合物との比較

    独自性: 他のNEP阻害剤と比較して、その特徴を強調します。

    類似化合物: は際立っていますが、に似た化合物であるなどを検討します。

生物活性

SCH 42495 is a novel compound recognized primarily for its role as a neutral endopeptidase (NEP) inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the management of hypertension and related cardiovascular conditions.

This compound functions by inhibiting NEP, an enzyme responsible for the degradation of various peptides, including atrial natriuretic factor (ANF). By preventing the breakdown of ANF, this compound enhances its biological effects, which include vasodilation and natriuresis (the excretion of sodium in urine). This mechanism is crucial for its antihypertensive properties.

Pharmacokinetics and Dosage

In studies involving Dahl-S hypertensive rats, oral administration of this compound at doses ranging from 1 to 10 mg/kg resulted in significant reductions in blood pressure. The observed hypotensive effects were comparable to those induced by ANF itself. Notably, the compound did not cause an increase in heart rate, suggesting a selective action on blood pressure regulation without significant cardiovascular side effects .

Efficacy in Animal Models

Research has demonstrated that this compound significantly elevates plasma levels of ANF and cGMP (cyclic guanosine monophosphate), indicating enhanced biological activity of these mediators. In normotensive rats, doses of 3 to 30 mg/kg increased plasma ANF levels and delayed its clearance, further supporting the role of this compound as an effective NEP inhibitor .

Table 1: Effects of this compound on Blood Pressure in Dahl-S Hypertensive Rats

Dose (mg/kg)Blood Pressure Reduction (mm Hg)Heart Rate Change
122 ± 6No change
343 ± 7No change
1062 ± 12No change

Long-term Effects

Chronic administration of this compound has shown promise in reducing pulmonary vascular remodeling and ventricular hypertrophy in hypoxic conditions, highlighting its potential beyond mere antihypertensive effects. These findings suggest that this compound may have beneficial implications in treating pulmonary hypertension and heart failure .

Clinical Relevance

A double-blind, placebo-controlled study assessed the tolerability and pharmacodynamics of a related dual ACE-NEP inhibitor but also provided insights relevant to this compound. The study highlighted the importance of NEP inhibition in managing hypertension effectively while maintaining patient safety .

Comparative Studies

Comparative analysis with other NEP inhibitors has shown that this compound possesses a favorable profile in terms of potency and selectivity. For instance, it has been shown to have an IC50 value for NEP inhibition comparable to other leading compounds in this class .

Summary of Findings

  • Antihypertensive Effects : Significant reductions in blood pressure observed across multiple studies.
  • Enhanced ANF Activity : Increased plasma levels and prolonged activity of ANF due to NEP inhibition.
  • Potential for Broader Applications : Efficacy noted in conditions such as pulmonary hypertension.

特性

IUPAC Name

ethyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQXPUMRSJGLSF-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1C)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136511-43-8
Record name Sch 42495
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136511438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH-42495
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M0J9X6YEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sch 42495
Reactant of Route 2
Reactant of Route 2
Sch 42495
Reactant of Route 3
Reactant of Route 3
Sch 42495
Reactant of Route 4
Reactant of Route 4
Sch 42495
Reactant of Route 5
Reactant of Route 5
Sch 42495
Reactant of Route 6
Reactant of Route 6
Sch 42495

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。